(2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine
Description
Properties
IUPAC Name |
N'-[2-(benzenesulfonyl)-1-phenylethyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c17-11-12-18-16(14-7-3-1-4-8-14)13-21(19,20)15-9-5-2-6-10-15/h1-10,16,18H,11-13,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUKAGGAUSLWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC=C2)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation-Amination-Hydrolysis Cascade
The most well-documented method involves a multi-step cascade starting from β-phenethylamine. Adapted from CN106336366A, this approach employs acetylation to protect the primary amine, followed by chlorosulfonation and amination to introduce the benzenesulfonyl group, and concludes with hydrolysis to yield the target compound.
Key Steps:
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Acetylation: β-Phenethylamine reacts with acetic acid or acetic anhydride (1:1–1.25 wt/wt) under reflux (3–5 hours), achieving >95% yield of N-acetylphenethylamine.
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Chlorosulfonation: The acetylated intermediate undergoes chlorosulfonation using chlorosulfonic acid (1.42–3.6 wt/wt relative to acetylated product) at 60–70°C for 2–4 hours. Phosphorus pentachloride or thionyl chloride serves as a chlorinating agent, reducing chlorosulfonic acid consumption by 40% compared to traditional methods.
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Amination: Reaction with ammonia (25% w/w) at 25–30°C introduces the sulfonamide group, yielding a wet amide intermediate (55–75% yield).
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Hydrolysis: Sodium hydroxide (18–30% w/w) cleaves the acetyl group at 105–115°C, followed by hydrochloric acid neutralization to precipitate the crude product.
Advantages:
Direct Sulfonation of Phenethylamine Derivatives
An alternative route involves direct sulfonation of N-(2-aminoethyl)-1-phenylethylamine. While less common, this method avoids acetylation-deacetylation steps but requires stringent control over sulfonation regioselectivity.
Procedure:
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Sulfonation: 1-Phenylethylamine is treated with benzenesulfonyl chloride in dichloromethane at 0–5°C, followed by reaction with 2-aminoethylamine.
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Yield: 60–70% after purification via recrystallization (ethanol/water).
Limitations:
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Competing N-sulfonation and O-sulfonation reduce efficiency.
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Requires chromatographic separation for high-purity products.
Reaction Optimization and Process Parameters
Solvent Selection
Solvent polarity significantly impacts reaction rates and yields (Table 1).
Table 1: Solvent Effects on Chlorosulfonation Yield
| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |
|---|---|---|---|
| Dichloromethane | 8.9 | 78 | Low |
| Chloroform | 4.8 | 85 | Moderate |
| Carbon Tetrachloride | 2.2 | 72 | High |
| Dichloroethane | 10.4 | 80 | Low |
Chloroform maximizes yield (85%) while minimizing side reactions.
Temperature and Stoichiometry
Chlorosulfonation Efficiency:
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Optimal temperature: 60–70°C (yield drops by 15% at 50°C).
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Chlorosulfonic acid-to-substrate ratio: 1.42–1.66 wt/wt minimizes excess reagent use.
Hydrolysis Conditions:
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NaOH concentration >25% w/w reduces reaction time by 30% but increases salt formation.
Purification and Characterization
Recrystallization Techniques
Crude product purity improves from 75% to >99% using ethanol/water (1:3 wt/wt) with activated carbon (5–10% w/w).
Table 2: Recrystallization Solvent Systems
| Solvent | Purity (%) | Recovery (%) |
|---|---|---|
| Methanol | 98 | 80 |
| Ethanol/Water | 99.5 | 85 |
| Water | 95 | 70 |
Analytical Validation
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HPLC: Retention time = 8.2 min (C18 column, 60:40 acetonitrile/water).
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NMR (DMSO-d₆): δ 7.8–7.5 (m, 5H, Ar–H), 3.1 (t, 2H, –CH₂–NH), 2.9 (q, 2H, –CH₂–SO₂).
Industrial Scalability and Applications
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce sulfides.
Scientific Research Applications
(2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt normal biochemical pathways, making the compound useful as a potential therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of (2-Aminoethyl)[2-(Benzenesulfonyl)-1-Phenylethyl]amine and Analogs
Key Observations :
Bond Length and Conformational Comparisons
Table 2: Bond Lengths in Imine and Amine Derivatives
Analysis :
- While the target compound is an amine , imine analogs exhibit C=N bond lengths between 1.264–1.286 Å . If the target compound undergoes oxidation or tautomerization to form an imine, its bond lengths would align with these values.
Biological Activity
(2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure comprises an aminoethyl group linked to a benzenesulfonyl moiety and a phenylethyl group. This structural arrangement may contribute to its biological activity by facilitating interactions with various biological targets.
Cytotoxicity Evaluation
Recent studies have evaluated the cytotoxic effects of (2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine derivatives against various cancer cell lines. The following table summarizes the findings:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | A549 (Lung) | 15.74 ± 1.7 | Induces apoptosis, reduces IL-6 levels |
| 2 | CaCo-2 (Colorectal) | 13.95 ± 2.5 | Apoptotic activity observed |
| 3 | HTB-140 (Melanoma) | Not specified | Moderate growth inhibition |
The most potent derivative, identified as compound 6 , exhibited IC50 values ranging from 13.95 µM to 15.74 µM across different cancer cell lines, indicating significant antiproliferative activity .
Apoptotic Activity
The mechanisms underlying the cytotoxic effects of (2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine derivatives include the induction of apoptosis in cancer cells. Flow cytometry analyses revealed that treatment with these compounds resulted in a higher percentage of cells undergoing early apoptosis compared to controls:
- A549 Cells : Early apoptosis increased from 7.3% (control) to approximately 28.9% - 42.7% with treatment.
- CaCo-2 Cells : Similar trends were observed, with early apoptosis percentages reaching up to 36.7% .
Interleukin-6 Inhibition
The compounds also demonstrated the ability to inhibit interleukin-6 (IL-6) release significantly, which is crucial since IL-6 is a pro-inflammatory cytokine involved in cancer progression. For instance, derivative 4 inhibited IL-6 secretion almost tenfold in A549 cells compared to control .
Case Studies
Several studies have documented the biological activity of related compounds, providing context and supporting evidence for the efficacy of (2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine:
- Cytotoxicity Against Cancer Cell Lines : A study on bis(2-aminoethyl)amine derivatives revealed that modifications in structure could enhance cytotoxicity against various cancer types, similar to findings for our compound of interest .
- Apoptosis Induction : Research indicated that specific derivatives could induce both early and late apoptosis in cancer cells, supporting the hypothesis that structural features significantly influence biological activity .
- Interleukin Modulation : The ability of these compounds to modulate inflammatory cytokines aligns with broader research indicating that targeting inflammatory pathways can be effective in cancer therapy .
Q & A
Basic: What are the key synthetic routes for synthesizing (2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves a multi-step approach:
Formation of the phenylethyl backbone : Start with 1-phenylethylamine derivatives.
Sulfonylation : React the intermediate with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group.
Aminoethylation : Use 2-bromoethylamine hydrobromide or a Mitsunobu reaction to append the 2-aminoethyl group.
Optimization :
- Control reaction temperature (0–25°C) during sulfonylation to avoid side reactions.
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC, adjusting stoichiometry of reagents (e.g., 1.2 equivalents of benzenesulfonyl chloride) .
Basic: Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Verify the presence of benzenesulfonyl protons (δ ~7.5–7.8 ppm) and ethylamine protons (δ ~2.8–3.2 ppm).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the phenyl and ethyl groups.
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~359.18 g/mol).
- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values.
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How does the benzenesulfonyl group influence the compound’s reactivity in nucleophilic or electrophilic substitution reactions?
Answer:
The benzenesulfonyl group acts as a strong electron-withdrawing moiety, which:
- Deactivates the phenyl ring : Reduces electrophilic substitution (e.g., nitration, halogenation) at the aromatic ring.
- Enhances stability of adjacent amines : The sulfonyl group stabilizes the adjacent ethylamine via resonance, reducing oxidation susceptibility.
- Directs nucleophilic attacks : Reactions with Grignard reagents or organocuprates preferentially occur at the less hindered phenylethyl site.
Experimental validation : Perform competitive reactions with model substrates (e.g., comparing sulfonyl vs. methylsulfonyl analogs) and analyze products via GC-MS .
Advanced: What experimental strategies can elucidate the compound’s potential as a biochemical probe for enzyme inhibition?
Answer:
- Fluorescent labeling : Attach a dansyl (DNSH) or BODIPY fluorophore to the amine group to track binding interactions via fluorescence quenching or FRET.
- Kinetic assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., proteases or kinases) using fluorogenic substrates.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify entropy-driven vs. enthalpy-driven interactions.
- X-ray crystallography : Co-crystallize the compound with the enzyme to resolve binding modes at atomic resolution (if crystallization is feasible) .
Advanced: How can density functional theory (DFT) be applied to predict the compound’s reactivity in CO₂ capture or catalytic applications?
Answer:
- Modeling amine-CO₂ interactions : Compute reaction energies for carbamate formation using the B3LYP/6-311+G(d,p) basis set. Compare with experimental data from analogous amines (e.g., diethylenetriamine).
- Electrostatic potential maps : Identify nucleophilic sites (amine lone pairs) and electrophilic regions (sulfonyl groups) to predict reaction pathways.
- Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess stability and redox activity. Lower gaps (<5 eV) suggest catalytic potential in redox processes .
Advanced: How should researchers address contradictions in reported bioactivity data for sulfonamide-containing compounds like this one?
Answer:
- Control for assay variability : Replicate studies under standardized conditions (pH 7.4 buffer, 37°C, 1% DMSO).
- Metabolite screening : Use LC-MS to identify degradation products (e.g., hydrolysis of sulfonamide) that may confound results.
- Structure-activity relationship (SAR) : Synthesize analogs with modified sulfonyl or amine groups to isolate bioactivity contributors.
- Cross-validate with orthogonal assays : Combine enzyme inhibition data with cellular viability assays (e.g., MTT) to distinguish specific vs. cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
